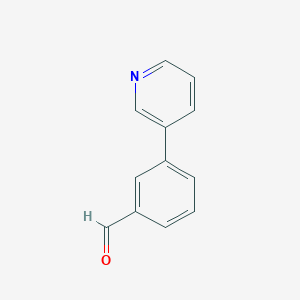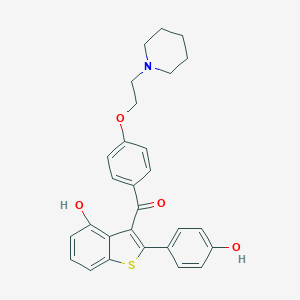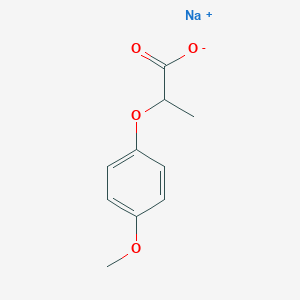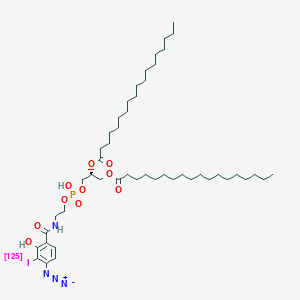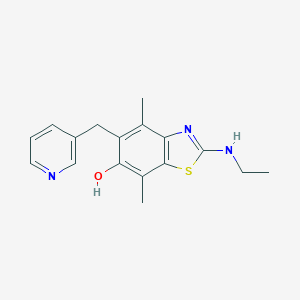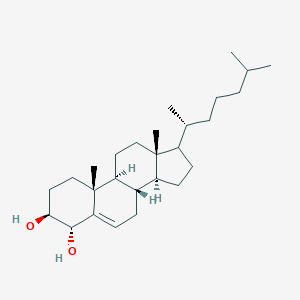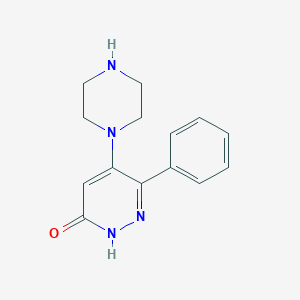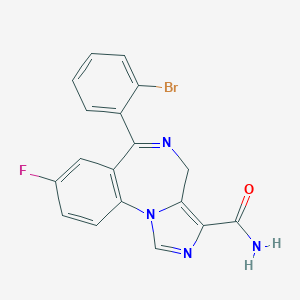
Imidazenil
概要
説明
Imidazenil is an experimental anxiolytic drug derived from the benzodiazepine family . It is most closely related to other imidazobenzodiazepines such as midazolam, flumazenil, and bretazenil . It is a highly potent benzodiazepine receptor partial agonist .
Synthesis Analysis
The synthesis of Imidazenil involves a mixture of 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, methylene chloride, and phosphorus pentachloride . The mixture is stirred at room temperature for 2 hours, and then ammonia gas is introduced until the mixture becomes basic .Molecular Structure Analysis
Imidazenil’s molecular structure is based on the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. This structure is amphoteric, meaning it can exhibit both acidic and basic properties, and it has two equivalent tautomeric forms due to the positive charge on the nitrogen atoms.Chemical Reactions Analysis
Imidazenil interacts with the benzodiazepine recognition site on GABAA receptors, modulating the receptor’s response to GABA. It binds with high affinity to benzodiazepine receptors, as evidenced by its ability to inhibit [3H]flumazenil binding.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds, including Imidazenil, are characterized by their solubility in water and other polar solvents, as well as their amphoteric nature. The presence of the imidazole ring in Imidazenil contributes to its high affinity for benzodiazepine receptors and its pharmacological effects.科学的研究の応用
Anticonvulsant Effects
Imidazenil has been studied for its potential as an anticonvulsant . It is a partial agonist at benzodiazepine receptors, which means it can modulate the receptor’s activity without fully activating it. This property allows Imidazenil to exert anticonvulsant effects, potentially with fewer side effects compared to full agonists .
Anxiolytic Properties
As a benzodiazepine receptor partial agonist, Imidazenil exhibits anxiolytic properties . It can reduce anxiety without the sedative and amnestic effects commonly associated with traditional benzodiazepines. This makes it a candidate for treating anxiety disorders with a lower risk of cognitive impairment .
Neuroprotective Potential
Research has indicated that Imidazenil may have neuroprotective effects , especially relevant in the context of organophosphate nerve agent-induced seizures and neuronal damage. Its ability to protect neural structures while controlling seizures is of significant interest in the field of neurology.
Treatment of Poisoning
Imidazenil’s efficacy as an anticonvulsant and its safety profile suggest it could be a valuable treatment for poisoning with organophosphate nerve agents . These substances can cause severe and prolonged seizures, where Imidazenil’s properties could mitigate the neurological damage .
Potential in Schizophrenia Therapy
There is ongoing research into the use of Imidazenil as a novel treatment for schizophrenia . Its unique effects on GABA receptors might offer new avenues for managing symptoms of schizophrenia, particularly in patients who are resistant to other treatments .
Low Tolerance and Dependence Liability
In animal studies, Imidazenil has shown a low tolerance or dependence liability . This is in contrast to other benzodiazepine receptor agonists, suggesting that Imidazenil could be used more safely over longer periods without the risk of addiction .
作用機序
Target of Action
Imidazenil is a highly potent benzodiazepine receptor partial agonist . It primarily targets the GABA (Gamma-Aminobutyric Acid) type A receptors , which are inhibitory neurotransmitter receptors in the central nervous system .
Mode of Action
Imidazenil acts as a partial allosteric modulator of the GABA type A receptor . It positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .
Biochemical Pathways
The primary biochemical pathway affected by Imidazenil is the GABAergic system . By acting as a partial agonist at the GABA type A receptors, Imidazenil enhances the inhibitory effects of GABA in the central nervous system .
Pharmacokinetics
It has been shown that the differences in anticonvulsant tolerance liability between diazepam and imidazenil cannot be attributed to differences in drug pharmacokinetics, because brain concentrations of these drugs and their metabolites are similar in both naïve and long-term treated animals .
Result of Action
Imidazenil produces some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects , yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .
Action Environment
The action of Imidazenil can be influenced by various environmental factors. For instance, stress can increase the binding of [35S]TBPS, a radioligand that binds to the GABA type A receptor complex, and this increase can be completely abolished by Imidazenil . .
将来の方向性
Imidazenil has been suggested as a potent yet non-sedating anticonvulsant which might be particularly useful in the treatment of poisoning with organophosphate nerve agents, and as a novel treatment for schizophrenia . It has also been suggested as a potential tool for facilitating and expediting the recovery process from benzodiazepine withdrawals .
特性
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazenil | |
CAS RN |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Imidazenil?
A1: Imidazenil primarily targets γ-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It acts as a partial positive allosteric modulator, meaning it enhances the effects of GABA at these receptors, but to a lesser extent than full agonists like diazepam. [, , , , ]
Q2: How does Imidazenil's interaction with GABAA receptors differ from that of full agonists like diazepam?
A2: Imidazenil exhibits lower intrinsic efficacy at many GABAA receptor subtypes compared to full agonists like diazepam. [, , , ] While both compounds enhance GABA-mediated Cl- currents, Imidazenil does so with a lower maximal effect, even at saturating concentrations. [, ] This difference in intrinsic efficacy contributes to Imidazenil's reduced side effect profile. [, , , ]
Q3: What are the downstream effects of Imidazenil binding to GABAA receptors?
A3: By enhancing GABAergic transmission, Imidazenil exerts anxiolytic, anticonvulsant, and neuroprotective effects. [, , , , , , , , , , ] Specifically, it has been shown to:
- Reduce anxiety-related behaviors in animal models: [, , , ]
- Protect against seizures induced by various agents: [, , , , , , , ]
- Prevent neuronal damage associated with seizures and neurotoxic insults: [, , , , , ]
Q4: What is the molecular formula and weight of Imidazenil?
A5: The molecular formula of Imidazenil is C19H13BrFN3O2, and its molecular weight is 414.24 g/mol. []
Q5: Is there spectroscopic data available for Imidazenil?
A6: While the provided abstracts do not include specific spectroscopic data, they mention techniques like radio-TLC and HPLC used to assess the radiochemical and chemical purity of Imidazenil and its iodinated analogs. []
Q6: How do structural modifications of Imidazenil affect its activity and potency?
A7: Research suggests that even minor modifications to the Imidazenil structure can significantly impact its pharmacological profile. For example, replacing the bromine atom with iodine, as in Iodoimidazenil, allows for radiolabeling with Iodine-123 for SPECT imaging studies, but does not significantly alter the molecule's geometry or binding affinity. [, ] The development of other imidazo-benzodiazepine carboxamide derivatives with varying potencies and selectivities for different GABAA receptor subtypes highlights the importance of specific structural features for activity. []
Q7: What is known about the pharmacokinetic properties of Imidazenil?
A8: Imidazenil demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to an equipotent dose of diazepam. [] This translates to a longer duration of anticonvulsant action. [, ] Additionally, chronic administration of Imidazenil does not appear to alter its plasma levels. []
Q8: How does chronic Imidazenil administration compare to chronic diazepam administration in terms of tolerance and dependence?
A9: Unlike diazepam, which induces tolerance and dependence upon chronic administration, Imidazenil shows minimal or no tolerance liability, even after prolonged use. [, , , , ] This difference is likely due to Imidazenil's partial agonist activity at GABAA receptors, as opposed to diazepam's full agonist activity. [, , , , ]
Q9: What in vitro and in vivo models have been used to study Imidazenil's efficacy?
A9: Numerous in vitro and in vivo models have been employed to characterize Imidazenil's pharmacological effects. Some examples include:
- In vitro:
- Radioligand binding assays using [3H]flumazenil and [3H]imidazenil to assess binding affinity for benzodiazepine binding sites on GABAA receptors. [, , , ]
- Electrophysiological recordings in cells expressing recombinant GABAA receptors to determine the modulatory effects of Imidazenil on GABA-induced currents. [, ]
- In vivo:
- Animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, and the light/dark choice task. [, , , , ]
- Chemically-induced seizure models using agents like pentylenetetrazole, bicuculline, and isoniazid. [, , , , , , ]
- Models of neurotoxicity induced by organophosphates such as DFP and soman. [, , , ]
- Behavioral tasks in nonhuman primates to assess cognitive function and the impact of Imidazenil on drug-induced cognitive deficits. [, ]
Q10: Has Imidazenil shown efficacy in treating organophosphate poisoning?
A11: Studies indicate that Imidazenil holds promise as a treatment for organophosphate poisoning. In rodent models, Imidazenil effectively protects against seizures and brain damage caused by DFP and soman. [, , , ] It demonstrates superior efficacy and a longer duration of action compared to diazepam, the current standard treatment, with a reduced risk of unwanted side effects. [, , , ] Combining Imidazenil with Huperzine A, a reversible acetylcholinesterase inhibitor, further enhances protection against DFP toxicity in mice. []
Q11: Is there evidence of resistance development to Imidazenil?
A12: Unlike full benzodiazepine agonists like diazepam, which commonly lead to tolerance and reduced efficacy upon chronic administration, Imidazenil has consistently demonstrated a lack of tolerance development in both in vitro and in vivo studies. [, , , , ] This suggests that resistance mechanisms typically associated with benzodiazepines may not apply to Imidazenil, likely due to its partial agonist profile. [, , , , ]
Q12: What is the safety profile of Imidazenil compared to full benzodiazepine agonists?
A13: Imidazenil displays a favorable safety profile in preclinical studies compared to full benzodiazepine agonists like diazepam. [, , , ] It produces minimal sedation, ataxia, motor impairment, or muscle relaxation, even at doses significantly higher than those required for anxiolytic and anticonvulsant effects. [, , , ] Additionally, it does not potentiate the effects of ethanol or barbiturates, unlike full agonists. [, ]
Q13: Are there strategies to improve Imidazenil delivery to specific targets?
A14: While specific drug delivery strategies for Imidazenil are not discussed in the provided research, the development of iodinated analogs like Iodoimidazenil allows for studying benzodiazepine receptor binding in vivo using SPECT imaging. [, ] This technique could potentially be used to investigate Imidazenil's distribution and target engagement in the brain.
Q14: What tools and resources have been crucial in Imidazenil research?
A14: Several key tools and resources have driven research on Imidazenil and its analogs:
- Radioligand binding assays: Utilizing radiolabeled ligands like [3H]flumazenil and [3H]imidazenil enabled researchers to characterize binding affinities and densities of benzodiazepine binding sites in different brain regions and under various experimental conditions. [, , , ]
- Electrophysiological recordings: Patch-clamp techniques allowed for direct measurement of Imidazenil's effects on GABA-induced currents in cells expressing recombinant GABAA receptors, providing crucial insights into its mechanism of action and subtype selectivity. [, ]
- Animal models: Rodent and nonhuman primate models provided platforms to investigate Imidazenil's efficacy in treating anxiety, seizures, and neurotoxicity, as well as its effects on behavior and cognitive function. [, , , , , , , , , , , , , , , ]
- Chemical synthesis and modification: The ability to synthesize Imidazenil and create analogs with specific structural modifications allowed researchers to probe structure-activity relationships and optimize the compound for desired pharmacological properties. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


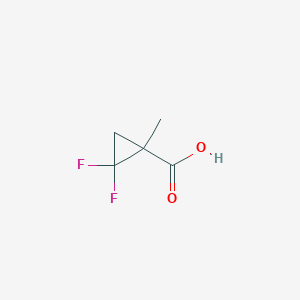
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

